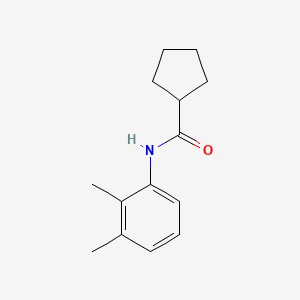
N-(2-chloro-3-pyridinyl)-2-(4-methyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-3-pyridinyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CAP is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
CAP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CAP has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the treatment of neurological disorders. CAP has also been investigated for its potential to inhibit the growth of cancer cells and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of CAP is not fully understood, but it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. CAP has been shown to increase the binding affinity of GABA to the receptor, resulting in an increase in the inhibitory effects of GABA. CAP has also been shown to have an allosteric effect on the receptor, causing a conformational change that enhances the binding of GABA.
Biochemical and Physiological Effects:
CAP has been shown to have a range of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of cancer cell growth, and the reduction of inflammation. CAP has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
CAP has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier, its high potency, and its low toxicity. However, CAP also has some limitations, including its limited solubility in water and its potential to interact with other compounds, which may affect its activity.
Orientations Futures
There are several future directions for the study of CAP, including the investigation of its potential as a treatment for neurological disorders, such as epilepsy and anxiety. Further research is also needed to understand the mechanism of action of CAP and its interactions with other compounds. Additionally, the development of more efficient synthesis methods for CAP may facilitate its use in future research.
Méthodes De Synthèse
CAP can be synthesized using different methods, including the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methyl-1-piperazinecarboxamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). Another method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methylpiperazine in the presence of N,N-diisopropylethylamine (DIPEA) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). Both methods result in the formation of CAP as a white solid.
Propriétés
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-16-5-7-17(8-6-16)9-11(18)15-10-3-2-4-14-12(10)13/h2-4H,5-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKUAHDIGRHIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)


![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)

![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)





